Magaldrate is a chemical compound primarily used in scientific research as an antacid. It is classified as an inorganic compound, specifically a complex hydroxide salt of aluminum and magnesium. Magaldrate's role in research stems from its ability to neutralize excess gastric acid, making it a subject of investigation in studies related to gastrointestinal health and drug interactions. []
Magaldrate is synthesized from active aluminum hydroxide and magnesium oxide, combined with sulfate-containing compounds such as aluminum sulfate or sulfuric acid. It falls under the category of inorganic compounds and is specifically classified as an aluminum-magnesium hydroxide sulfate. Its chemical formula can be represented as a combination of aluminum, magnesium, oxygen, and sulfur components.
The synthesis of magaldrate typically involves several methods, with a common approach being the reaction of active aluminum hydroxide with a water-soluble sulfate compound and magnesium oxide. The process can be summarized as follows:
The process can yield magaldrate concentrations ranging from 15% to 30% by weight, depending on the conditions employed .
Magaldrate exhibits a complex molecular structure characterized by its combination of aluminum and magnesium ions coordinated with hydroxide and sulfate groups. The structural formula reflects the presence of both metal ions bonded to oxygen atoms in a hydrated form.
Key structural data includes:
Magaldrate participates in various chemical reactions primarily related to its antacid properties:
These reactions illustrate magaldrate's dual role as an acid neutralizer and a mucosal protector.
The mechanism by which magaldrate exerts its effects involves several key processes:
Magaldrate exhibits several important physical and chemical properties:
Magaldrate is primarily utilized in pharmaceutical formulations as an effective antacid for treating conditions such as:
Additionally, due to its unique properties, magaldrate is also being explored for potential applications beyond traditional antacid uses, including studies on its role in promoting gastric mucosal health through Prostaglandin E2 stimulation .
Magaldrate is a synthetic hydroxymagnesium aluminate sulfate complex with the general chemical formula Al~5~Mg~10~(OH)~31~(SO~4~)~2~·xH~2~O, where x represents variable water molecules [1] [7]. Its structure consists of layered double hydroxides (LDHs) with alternating positively charged magnesium/aluminum hydroxide sheets and interlayer spaces containing sulfate anions and water molecules [1]. This crystalline configuration is validated by a distinctive X-ray diffraction pattern in the range of 0.18–2.20 nm, as specified in the United States Pharmacopoeia (USP) [1].
The compound must meet strict compositional standards:
Table 1: Chemical Composition Standards for Magaldrite
Component | USP Requirement | Theoretical Content |
---|---|---|
Al~2~O~3~ | 18–26% | 22% (anhydrous) |
MgO | 29–40% | 35% (anhydrous) |
SO~4~ | N/A | 17.5% (anhydrous) |
Soluble SO~4~ | ≤1.9% | ≤1.9% |
Magaldrate exhibits amphoteric properties, reacting with both acids and bases. Its acid-neutralizing capacity is 28.3 ml of 1N HCl per gram of anhydrous compound [1]. Hydration states vary significantly, with molecular weights ranging from 212.66 g/mol for the simple monohydrate form (cited in some literature) to 1,115.33 g/mol for the complex pentaaluminum decamagnesium structure confirmed via crystallographic analysis [2] [7].
Magaldrate was first synthesized by German chemist Gunther Hallmann and patented (US Patent 2,923,660) on February 2, 1960, assigned to Byk Gulden Lomberg Chemische Fabrik [2]. The original patent described it as "magnesium aluminate hydrate" without explicit sulfate inclusion, reflecting early compositional ambiguity [1] [2].
A transformative advancement came with US Patent 4,639,362 (1987), which detailed an improved synthesis route. This method reacted active aluminum hydroxide with soluble sulfates (e.g., aluminum sulfate, magnesium sulfate) and active magnesium oxide (iodine number: 20–100) in stoichiometric proportions. Key innovations included:
Subsequent patents addressed formulation challenges. US Patent 4,704,278 (1987) disclosed a fluidized suspension technology incorporating magaldrate with fluidizers (e.g., xanthan gum, glycerol) and acid-neutralizing enhancers like calcium carbonate or potassium citrate [3]. This resolved stability issues in liquid antacids by preventing sedimentation and maintaining reactivity.
The patent landscape reveals magaldrate’s evolution from a simple hydroxide complex to a structurally defined sulfate-containing active pharmaceutical ingredient (API) with optimized manufacturing processes [1] [3].
Magaldrate is pharmacologically classified as an antacid under the Anatomical Therapeutic Chemical (ATC) code A02AD02 (aluminum-containing antacids) [4] [6]. It functions via non-systemic neutralization of gastric acid without affecting acid secretion [5].
Regulatory approvals vary globally:
Table 2: Global Regulatory Status of Magaldrate
Region | Regulatory Status | Key Monographs/References |
---|---|---|
United States | OTC antacid | USP 41 |
European Union | Ph. Eur. 9 listed | Ph. Eur. 9, BP 2018 |
International | Variable market approval | WHO-DD, country-specific standards |
Notably, magaldrate is frequently combined with simethicone (e.g., Asidopan Plus®) or domperidone for enhanced gastrointestinal effects [6]. Its regulatory acceptance as an antacid stems from compliance with pharmacopeial standards for composition, acid-neutralizing capacity (>28 mEq/g), and low soluble aluminum content [1] [4].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5